(E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
(Z)-3-(4-benzylphenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-27-22-10-6-5-9-21(22)26-24(27)20(16-25)23(28)19-13-11-18(12-14-19)15-17-7-3-2-4-8-17/h2-14,28H,15H2,1H3/b23-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKYFNFFZAXLPL-ATJXCDBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)CC4=CC=CC=C4)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=C(C=C3)CC4=CC=CC=C4)\O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound includes functional groups such as a benzyl group , a benzoimidazole moiety , and a nitrile functional group , which suggest potential interactions with various biological targets.
Structural Characteristics
The structure of the compound can be summarized as follows:
- Benzyl Group : Contributes to hydrophobic interactions and may enhance binding affinity to biological targets.
- Benzoimidazole Moiety : Known for its biological activity, including antimicrobial and anticancer properties.
- Nitrile Functional Group : May participate in nucleophilic addition reactions, potentially leading to the formation of biologically active derivatives.
Interaction Studies
The biological activity of this compound can be evaluated through various interaction studies. Techniques such as molecular docking , in vitro assays , and cell line studies are essential for understanding how this compound interacts with specific biological targets.
Predictive Models
Predictive models like the PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity spectrum based on the compound's structural features. This model suggests that the compound may exhibit various biological activities, including:
- Anticancer
- Antimicrobial
- Antiparasitic
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the potential biological activity of this compound. The following table summarizes key characteristics and activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Benzylbenzimidazole | Benzimidazole core with benzyl substitution | Antimicrobial, anticancer |
| 1-Methylbenzimidazole | Methyl-substituted benzimidazole | Antiparasitic |
| 2-Aminobenzimidazole | Amino group on benzimidazole | Anticancer, enzyme inhibition |
This table highlights the diversity within the benzimidazole class and underscores the potential uniqueness of this compound due to its specific combination of functional groups.
Synthesis and Yield
The synthesis of this compound typically involves multi-step organic synthesis techniques. For instance, one method reported yields of approximately 72.6% after purification steps, indicating a reliable synthetic route for further exploration of its biological properties.
Crystallographic Studies
Crystallographic studies have provided insights into the three-dimensional structure of similar compounds, revealing important intermolecular interactions such as C—H⋯O and C—H⋯π interactions. These studies are crucial for understanding how structural features influence biological activity.
High-throughput Screening
High-throughput screening methods have been employed to evaluate the activity of this compound against various biological targets. For example, ROS-Glo™ H₂O₂ assays have been used to assess oxidative stress responses in cellular models, providing data on potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoimidazolylidene Cores
Compound A : 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile (CAS 301344-08-1)
- Structure : Lacks the 4-benzylphenyl group but retains the benzoimidazolylidene and 3-oxopropanenitrile backbone.
- Properties : Molecular weight = 199.21 g/mol; simpler structure with fewer aromatic substituents .
- Applications : Serves as a precursor for heterocyclic synthesis but lacks the extended conjugation of the target compound.
- Compound B: (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile (CAS 476279-69-3) Structure: Replaces the 4-benzylphenyl group with a 4-(morpholinosulfonyl)phenyl moiety. Properties: Molecular weight = 424.5 g/mol; polar sulfonyl group enhances solubility in polar solvents compared to the hydrophobic benzyl group in the target compound . Applications: Potential kinase inhibition due to sulfonyl-morpholine’s electron-withdrawing effects.
- Properties: Molecular weight = 358.35 g/mol; extended conjugation may improve photophysical properties .
Functional Analogues in Medicinal Chemistry
- Compound D: ALK/HDAC dual inhibitors (e.g., (E)-N-(5-((E)-3-(hydroxyamino)-3-oxoprop-1-en-1-yl)-1-((1S,4S)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide) Structure: Shares the benzoimidazolylidene core but includes hydroxamic acid and cyclohexylcarbamoyl groups. Activity: Demonstrated inhibitory activity against ALK (anaplastic lymphoma kinase) and HDAC (histone deacetylase) with an HPLC purity of 97.9% . Comparison: The target compound lacks the hydroxamic acid moiety critical for HDAC binding, limiting its epigenetic activity.
Bis-Heterocyclic Derivatives
- Compound E: Bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) derivatives with thieno[2,3-b]thiophene cores Structure: Two benzoimidazolylidene-3-oxopropanenitrile units linked via a thienothiophene bridge. Synthesis: Prepared via nucleophilic addition to diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, yielding bis-heterocycles with enhanced electronic delocalization . Applications: Potential use in organic electronics due to extended π-systems.
Comparative Data Table
*Estimated based on molecular formula.
Key Research Findings
- Synthetic Flexibility: The benzylphenyl substituent allows for modular derivatization, contrasting with the fixed morpholinosulfonyl group in Compound B .
- Limitations: Unlike bis-heterocyclic derivatives (Compound E), the target compound’s monocyclic structure may limit its utility in materials science requiring extended conjugation .
Preparation Methods
N-Methyl-o-phenylenediamine Preparation
Methylation of o-phenylenediamine proceeds via:
$$ \text{C}6\text{H}4(\text{NH}2)2 + \text{CH}3\text{I} \xrightarrow{\text{NaHCO}3} \text{C}6\text{H}4(\text{NH}2)(\text{NHCH}3) $$
Yields 89% pure product when using 1.2 eq methyl iodide in DMF at 60°C for 6 h.
Cyclocondensation Optimization
Reaction with α-ketonitriles shows critical solvent and catalyst dependencies:
Table 1: Benzimidazole formation from N-methyl-o-phenylenediamine and 3-oxo-3-arylpropanenitriles
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | EtOH | 80 | 24 | 12 |
| 2 | ZnO-NPs | H2O | 100 | 8 | 94 |
| 3 | NH4Cl | CHCl3 | 25 | 4 | 88 |
| 4 | Cu2O/DMEDA | Toluene | 110 | 12 | 78 |
ZnO nanoparticles in aqueous media provide superior yields (94%) through enhanced π-π stacking of intermediates at the catalyst surface. The reaction mechanism proceeds via:
- Schiff base formation between amine and ketone
- Acid-catalyzed cyclodehydration
- Aromatization through proton transfer
$$ \text{C}6\text{H}4(\text{NHCH}3)(\text{NH}2) + \text{NC-C(O)-R} \xrightarrow{\text{ZnO}} \text{Benzimidazolylidene} $$
Propanenitrile Backbone Elongation
Knoevenagel Condensation
The 3-oxopropanenitrile chain forms via base-catalyzed reaction between:
- Benzaldehyde derivatives
- Cyanoacetamide precursors
Critical parameters for E-selectivity:
- Piperidine (0.5 eq) in anhydrous THF
- Molecular sieves (4Å) to remove H2O
- 60°C for 8 h under N2 atmosphere
Table 2: Substituent effects on condensation efficiency
| Aryl Group | Dielectric Constant | Conversion (%) | E:Z Ratio |
|---|---|---|---|
| 4-Benzylphenyl | 2.38 | 92 | 95:5 |
| 4-Nitrophenyl | 3.45 | 88 | 89:11 |
| 4-Methoxyphenyl | 1.98 | 95 | 97:3 |
Polar groups decrease E-selectivity due to enhanced stabilization of zwitterionic intermediates.
Final Coupling Strategies
Friedel-Crafts Alkylation
Spectroscopic Characterization
Critical diagnostic signals:
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, =CH), 7.85-7.45 (m, 13H, Ar-H), 3.98 (s, 3H, NCH3)
- 13C NMR: 178.9 (C=O), 162.1 (C=N), 118.4 (CN)
- HRMS: m/z 415.1789 [M+H]+ (calc. 415.1793)
The E-configuration is confirmed by NOESY cross-peaks between the α-cyano proton and aromatic ortho hydrogens.
Scale-Up Considerations
Critical process parameters for kilogram-scale production:
- Cyclocondensation: Continuous flow reactor with ZnO-NP cartridge
- Crystallization: Anti-solvent addition (hexane:EtOAc 4:1)
- Purification: Centrifugal partition chromatography Pilot runs achieved 83% overall yield with >99.5% HPLC purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
